N-(2-METHOXY-4-NITROPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps One common method includes the nitration of 2-methoxybenzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide groupThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and sulfonation, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)benzamide
- N-(2-Methoxy-4-nitrophenyl)-2-methylpropanamide
- N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide
Uniqueness
N-(2-Methoxy-4-nitrophenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and trimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a broader range of applications and interactions in various scientific fields .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(18(19)20)9-15(14)23-4/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBIPEVSFCCOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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